molecular formula C22H23NO5S B11428078 7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11428078
M. Wt: 413.5 g/mol
InChI Key: DZLZNRHWMOXNJE-UHFFFAOYSA-N
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Description

“7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione” is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Thiophene Ring: This step may involve the use of thiophene-2-carboxylic acid or its derivatives, which can be coupled to the quinoline core using palladium-catalyzed cross-coupling reactions.

    Addition of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

“7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the quinoline core or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in materials science, such as in the development of organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of “7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione” would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Inhibiting or Activating Signaling Pathways: Influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Thiophene Derivatives: Used in organic electronics and pharmaceuticals.

    Trimethoxyphenyl Compounds: Known for their biological activity and use in medicinal chemistry.

Uniqueness

“7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione” is unique due to its combination of a quinoline core, a thiophene ring, and a trimethoxyphenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H23NO5S

Molecular Weight

413.5 g/mol

IUPAC Name

7-thiophen-2-yl-4-(3,4,5-trimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione

InChI

InChI=1S/C22H23NO5S/c1-26-17-9-12(10-18(27-2)22(17)28-3)14-11-20(25)23-15-7-13(8-16(24)21(14)15)19-5-4-6-29-19/h4-6,9-10,13-14H,7-8,11H2,1-3H3,(H,23,25)

InChI Key

DZLZNRHWMOXNJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CS4

Origin of Product

United States

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